2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including dichlorobenzene, pyrazole, and benzenesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the benzenesulfonamide group: This step involves the reaction of the pyrazole intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the dichlorobenzene moiety: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrazole-benzenesulfonamide intermediate reacts with 2,5-dichlorobenzene under basic conditions.
Formation of the dioxin ring: The final step involves the cyclization of the intermediate with a suitable diol under acidic conditions to form the 2,3-dihydrobenzo[b][1,4]dioxin ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzene moiety, using reagents such as sodium methoxide or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol, bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can bind to a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide: This compound is unique due to the presence of the dioxin ring, which imparts specific properties such as increased stability and unique binding interactions.
2,5-dichloro-N-(1-(benzyl)-1H-pyrazol-4-yl)benzenesulfonamide: Similar structure but lacks the dioxin ring, resulting in different chemical and biological properties.
2,5-dichloro-N-(1-(phenyl)-1H-pyrazol-4-yl)benzenesulfonamide: Another similar compound with a phenyl group instead of the dioxin ring, leading to different reactivity and applications.
Uniqueness
The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring in this compound imparts unique properties, such as increased stability and specific binding interactions, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S/c19-12-5-6-15(20)18(7-12)28(24,25)22-13-8-21-23(9-13)10-14-11-26-16-3-1-2-4-17(16)27-14/h1-9,14,22H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCKWAXNNKYVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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